MCOPPB trihydrochloride

Catalog No.
S534667
CAS No.
1108147-88-1
M.F
C26H43Cl3N4
M. Wt
518.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MCOPPB trihydrochloride

CAS Number

1108147-88-1

Product Name

MCOPPB trihydrochloride

IUPAC Name

1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole;trihydrochloride

Molecular Formula

C26H43Cl3N4

Molecular Weight

518.0 g/mol

InChI

InChI=1S/C26H40N4.3ClH/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21;;;/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3;3*1H/t21-;;;/m1.../s1

InChI Key

DTIPEVOPCGEULQ-RFCADEKQSA-N

SMILES

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5.Cl.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

MCOPPB trihydrochloride; MCOPPB tri-hydrochloride; MCOPPB-trihydrochloride; MCOPPB tri-HCl

Canonical SMILES

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5.Cl.Cl.Cl

Isomeric SMILES

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5.Cl.Cl.Cl

Description

The exact mass of the compound MCOPPB trihydrochloride is 516.2553 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MCOPPB trihydrochloride, chemically known as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride, is a potent and selective agonist for the nociceptin/orphanin FQ opioid receptor (NOP). This compound has garnered attention due to its unique pharmacological profile, particularly its anxiolytic properties and potential senolytic effects—meaning it can selectively eliminate senescent cells that contribute to aging and various diseases .

MCOPPB trihydrochloride primarily interacts with the nociceptin receptor, leading to a cascade of intracellular signaling events. The compound has demonstrated the ability to inhibit signaling through the NOP receptor in preclinical models, suggesting its effectiveness in modulating neurochemical pathways associated with anxiety and stress responses . Additionally, MCOPPB has shown potential in reducing the burden of senescent cells in peripheral tissues, indicating its role in cellular senescence mechanisms .

The biological activity of MCOPPB trihydrochloride includes:

  • Anxiolytic Effects: Studies indicate that MCOPPB produces anxiolytic-like effects comparable to traditional anxiolytics such as diazepam, without significantly affecting locomotor activity or memory .
  • Senolytic Activity: The compound has been identified as a novel agent capable of reducing senescent cell populations, particularly in liver and adipose tissues, while sparing central nervous system tissues from similar effects .
  • Mechanistic Insights: It activates transcriptional networks involved in immune responses to stressors, implicating pathways associated with Toll-like receptors .

Synthesis of MCOPPB trihydrochloride typically involves multi-step organic synthesis techniques. While specific synthetic routes may vary, they generally encompass:

  • Formation of the Benzimidazole Core: This involves the condensation of appropriate piperidine derivatives with benzimidazole precursors.
  • Methylation: The introduction of the methylcyclooctyl group is achieved through alkylation reactions.
  • Salt Formation: The final product is often converted into its hydrochloride salt form to enhance solubility and stability, with the trihydrochloride being the preferred form for biological applications .

Interaction studies have demonstrated that MCOPPB effectively penetrates the blood-brain barrier when administered orally. At a dosage of 10 mg/kg, it inhibits NOP receptor signaling in the brain without adversely impacting locomotor activity or memory functions. This suggests a favorable safety profile for potential therapeutic uses in anxiety treatment . Additionally, studies indicate that repeated administration does not lead to tolerance or significant side effects, making it a candidate for long-term use .

Several compounds share structural or functional similarities with MCOPPB trihydrochloride. Here are some notable examples:

Compound NameStructureNOP Receptor AffinityUnique Features
NociceptinPeptideHighEndogenous ligand for NOP receptor
SB-612111Small MoleculeModerateSelective NOP antagonist
J-113397Small MoleculeHighPotent NOP receptor agonist
UFP-101PeptideHighSelective NOP antagonist with neuroprotective properties

Uniqueness of MCOPPB: Unlike other compounds listed, MCOPPB possesses both anxiolytic and senolytic properties, making it particularly unique in its therapeutic potential against age-related conditions while also addressing anxiety disorders .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

516.255330 g/mol

Monoisotopic Mass

516.255330 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SIO8DBP4K7

Dates

Modify: 2023-07-15
1: Chang SD, Mascarella SW, Spangler SM, Gurevich VV, Navarro HA, Carroll FI, Bruchas MR. Quantitative Signaling and Structure-Activity Analyses Demonstrate Functional Selectivity at the Nociceptin/Orphanin FQ Opioid Receptor. Mol Pharmacol. 2015 Sep;88(3):502-11. doi: 10.1124/mol.115.099150. Epub 2015 Jul 1. PubMed PMID: 26134494; PubMed Central PMCID: PMC4551045.

Explore Compound Types